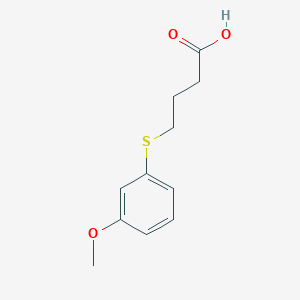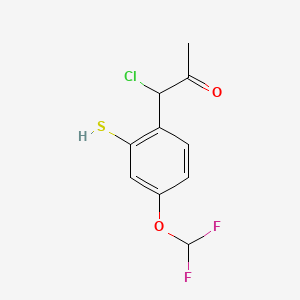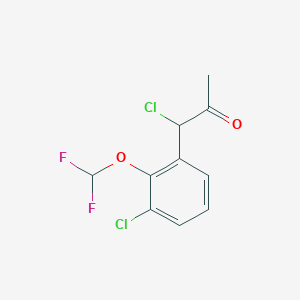
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8Cl2F2O2 and a molecular weight of 269.07 g/mol . This compound is characterized by the presence of chloro, difluoromethoxy, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one involves several steps, typically starting with the appropriate phenyl derivative. The synthetic route may include halogenation, etherification, and chlorination reactions under controlled conditions. Industrial production methods often employ catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-Chloro-1-(3-chloro-2-(difluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: This compound has a methylthio group instead of a chloro group, which can alter its chemical reactivity and biological activity.
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: The presence of an additional difluoromethyl group can enhance the compound’s stability and lipophilicity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8Cl2F2O2 |
|---|---|
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
1-chloro-1-[3-chloro-2-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Cl2F2O2/c1-5(15)8(12)6-3-2-4-7(11)9(6)16-10(13)14/h2-4,8,10H,1H3 |
Clave InChI |
VLWQFRIHZURRBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)Cl)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


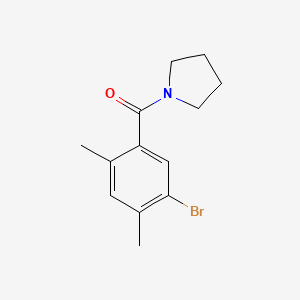
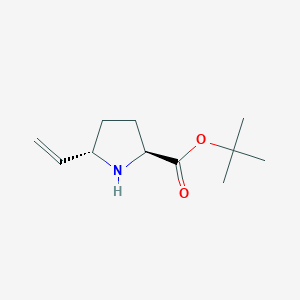
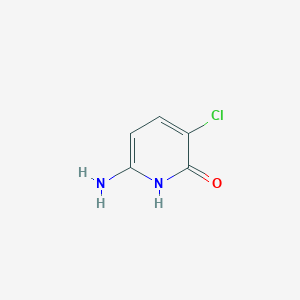
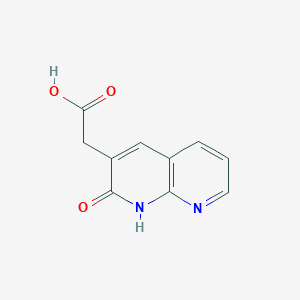
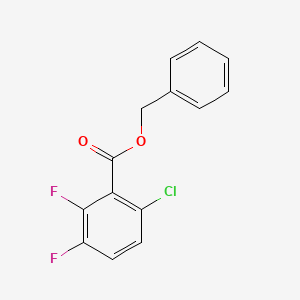
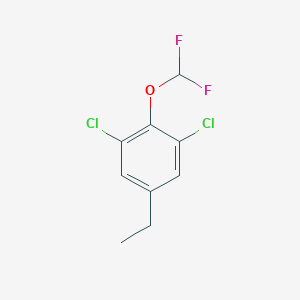
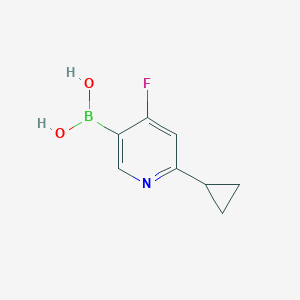
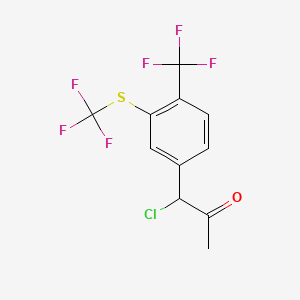
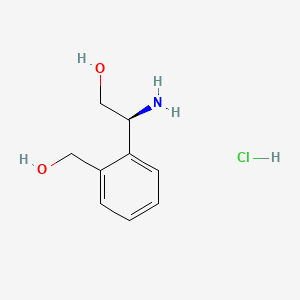

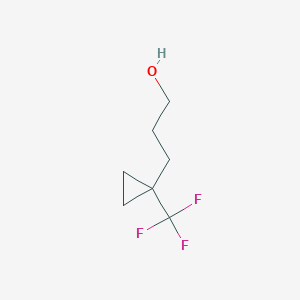
![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
